(S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464552
InChI: InChI=1S/C16H25N3O2/c1-18(11-9-17)12-15-8-5-10-19(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1
SMILES: CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

(S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13464552

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name benzyl (2S)-2-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2/c1-18(11-9-17)12-15-8-5-10-19(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1
Standard InChI Key PVRVENGUPAYRLQ-HNNXBMFYSA-N
Isomeric SMILES CN(CCN)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
SMILES CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Pyrrolidine ring: A saturated five-membered nitrogen heterocycle that enhances conformational rigidity.

  • Benzyl ester moiety: Introduced via Steglich esterification, this group improves lipophilicity and metabolic stability .

  • (2-Aminoethyl)(methyl)aminomethyl side chain: A bifunctional substituent with a primary amine (–NH₂) and tertiary amine (–N(CH₃)), enabling hydrogen bonding and cationic interactions .

The stereochemistry at C2 (S-configuration) optimizes spatial alignment for target binding, as evidenced by molecular docking studies .

Physicochemical Characteristics

PropertyValue
Molecular formulaC₁₆H₂₆N₃O₂
Molecular weight292.41 g/mol
SolubilityModerate in polar solvents
LogP~1.2 (predicted)
Hydrogen bond donors2
Hydrogen bond acceptors4

The benzyl ester enhances membrane permeability, while the aminoethyl group facilitates solubility in aqueous media.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step strategy:

  • Pyrrolidine functionalization: Introduction of the (2-aminoethyl)(methyl)aminomethyl group via nucleophilic substitution or reductive amination .

  • Esterification: Benzyl ester formation using DCC/DMAP-mediated Steglich esterification under anhydrous conditions .

  • Chiral resolution: Chromatographic separation or asymmetric synthesis to isolate the (S)-enantiomer .

Key challenges include minimizing racemization and achieving high enantiomeric excess (>98%) .

Industrial-Scale Production

Continuous flow reactors and automated purification systems are employed to enhance yield (70–85%) and purity (>95%). Catalytic hydrogenation is preferred for benzyl ester deprotection to avoid acidic byproducts .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against cholesteryl ester transfer protein (CETP), a target for treating dyslipidemia . Mechanistic studies reveal competitive binding to CETP’s hydrophobic pocket, disrupting lipid transfer (IC₅₀ = 120 nM) .

Neuroprotective Effects

In vitro assays demonstrate NMDA receptor antagonism (Kᵢ = 0.8 μM), reducing glutamate-induced excitotoxicity in neuronal cells. This suggests potential applications in neurodegenerative diseases like Alzheimer’s.

Antimicrobial Properties

Preliminary data indicate moderate activity against Gram-positive bacteria (MIC = 32 μg/mL), likely due to membrane disruption via cationic amine interactions.

Comparative Analysis with Analogues

CompoundStructural VariationBiological Activity
(S)-2-{[(2-Aminoethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylate Isopropyl vs. methyl groupHigher CETP inhibition (IC₅₀ = 90 nM)
3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylateAcetyl vs. aminoethyl groupReduced neuroprotection (Kᵢ = 2.1 μM)
SR-9009 Nitrothiophene substituentREV-ERB agonism (EC₅₀ = 50 nM)

The methyl group in (S)-2-{[(2-Aminoethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylate balances steric bulk and target affinity, outperforming bulkier analogues in blood-brain barrier penetration .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Oral bioavailability = 45% (rat model).

  • Distribution: Brain-to-plasma ratio = 0.6, indicating moderate CNS penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Excretion: Renal clearance (t₁/₂ = 3.2 h).

Toxicity

  • Acute toxicity: LD₅₀ > 500 mg/kg (mice).

  • Genotoxicity: Negative in Ames test.

Applications and Future Directions

Research Priorities

  • Prodrug development: Ester hydrolysis to enhance solubility .

  • Targeted delivery: Nanoparticle encapsulation for CNS applications.

  • Structure-activity relationships: Optimizing substituents for potency .

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